2',3'-Dihydrophylloquinone

Vitamin K coagulation prothrombin time structure–activity relationship

2′,3′-Dihydrophylloquinone (syn. dihydrophylloquinone, dihydrovitamin K1, 2′,3′-dihydro-phytomenadione; CAS 64236-23-3) is a hydrogenated derivative of phylloquinone (vitamin K1) belonging to the vitamin K compound class — quinone lipids possessing a methylated naphthoquinone ring with an aliphatic side chain at the 3-position.

Molecular Formula C31H48O2
Molecular Weight 452.7 g/mol
Cat. No. B1248554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dihydrophylloquinone
Synonyms2',3'-dihydrophylloquinone
dihydrophylloquinone
hydrophylloquinone
Molecular FormulaC31H48O2
Molecular Weight452.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)CCCC(C)CCCC(C)CCCC(C)C
InChIInChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-19,22-25H,9-17,20-21H2,1-6H3/t23-,24-,25?/m1/s1
InChIKeyXOQNYHSBHIIJMQ-AEAWWFNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2′,3′-Dihydrophylloquinone (dK): A Hydrogenated Vitamin K1 Analog — Structural and Functional Differentiation from Phylloquinone for Informed Research Procurement


2′,3′-Dihydrophylloquinone (syn. dihydrophylloquinone, dihydrovitamin K1, 2′,3′-dihydro-phytomenadione; CAS 64236-23-3) is a hydrogenated derivative of phylloquinone (vitamin K1) belonging to the vitamin K compound class — quinone lipids possessing a methylated naphthoquinone ring with an aliphatic side chain at the 3-position . The defining structural alteration is saturation of the 2′,3′ double bond in the first isoprenoid unit of the phytyl side chain, a modification that occurs during industrial hydrogenation of phylloquinone-rich plant oils and is prevalent in the processed food supply [1]. Unlike the parent compound phylloquinone, this saturated analog exhibits profoundly altered bioactivity, metabolic conversion capacity, and tissue disposition — making it a mechanistically distinct research tool rather than a simple vitamin K1 surrogate.

Tissue-specific functional vitamin K deficiency models
Internal standard for phylloquinone quantification in research plasma
Warfarin pharmacodynamics research probe

Why Phylloquinone or Menaquinone-4 Cannot Be Interchanged with 2′,3′-Dihydrophylloquinone in Targeted Research Protocols


Although 2′,3′-dihydrophylloquinone shares the naphthoquinone core of phylloquinone and can function as a cofactor for γ-carboxylation of vitamin K-dependent coagulation factors, direct comparative studies reveal that its potency, metabolic fate, and extra-hepatic bioactivity diverge radically from phylloquinone [1]. Critically, dihydrophylloquinone is not converted to menaquinone-4 (MK-4) in any tissue examined, whereas phylloquinone undergoes tissue-specific conversion to MK-4 — a metabolite with independent physiological roles distinct from classical vitamin K functions [2]. This non-convertibility means that dihydrophylloquinone cannot recapitulate the full spectrum of phylloquinone's biological effects, and conversely, phylloquinone cannot serve as a surrogate for dihydrophylloquinone in studies of tissue-specific vitamin K deficiency, differential bioavailability, or analytical applications where an endogenous vitamin K1 interference must be avoided.

MK-4 conversion pathway divergence

Phylloquinone is converted to MK-4 in multiple tissues; 2′,3′-dihydrophylloquinone is not, potentially shifting study endpoints.

Antihemorrhagic activity mismatch

Phylloquinone exhibits markedly higher potency, which may overestimate coagulation-related readouts if substituted.

Bone metabolism endpoint incompatibility

Phylloquinone modulates bone turnover markers, whereas the analog lacks measurable effect, disrupting negative-control utility.

2′,3′-Dihydrophylloquinone — Quantitative Differentiator Evidence Against Closest Analogs


Antihemorrhagic Potency: 15-Fold Lower Activity Versus Phylloquinone in Curative Coagulation Assay

In a direct head-to-head curative prothrombin time assay using vitamin K-deficient chicks, 2′,3′-dihydrophylloquinone exhibited a relative antihemorrhagic activity of only 6.7% compared to the phylloquinone standard (set at 100%), meaning it is approximately 15-fold less potent [1]. By comparison, phylloquinone-2,3-epoxide was 1.7-fold more active than phylloquinone, and the fully hydrogenated analog 2′,3′,5,6,7,8-hexahydro-phylloquinone was completely inactive — placing dihydrophylloquinone at a distinct intermediate position on the structure–activity continuum that is not extrapolable from other in-class compounds.

Coagulation Potency
Head-to-head
~15-fold less active (6.7% relative to phylloquinone standard)
Supports differentiation in coagulation-dependent assays
Curative prothrombin time model; vitamin K-deficient chicks
Vitamin K coagulation prothrombin time structure–activity relationship phylloquinone analog potency

Absent Conversion to Menaquinone-4 (MK-4) Across Multiple Tissues Versus Phylloquinone

In a 28-day pair-feeding study in Fischer 344 male rats (2, 12, and 24 months old; n=20 per age group), the dihydrophylloquinone-fed group (172 ± 13.0 µg/kg diet) showed significantly lower MK-4 concentrations in kidney, heart, cortex (myelin), and striatum (myelin) compared to the phylloquinone-fed group (198 ± 9.0 µg/kg diet; P < 0.05), with non-significant trends toward lower MK-4 in testes and bone marrow (P < 0.1) [1]. Critically, dihydrophylloquinone accumulated to significantly higher levels in the liver than phylloquinone did in the phylloquinone group (P < 0.005), yet this hepatic pool did not yield systemic MK-4 [1]. Sato et al. (2003) independently confirmed that dihydrophylloquinone is not converted to MK-4 in any of the seven tissues examined (brain, pancreas, kidney, testis, abdominal aorta, liver, femur), whereas phylloquinone is converted to MK-4 in all of them [2].

MK-4 Tissue Conversion
Head-to-head
No MK-4 detected in any tissue; phylloquinone converted in all seven tissues tested
Enables isolation of parent-compound effects from MK-4-mediated pathways
Fischer 344 rat model; 28-day feeding study
Menaquinone-4 conversion tissue-specific vitamin K metabolism phytyl side-chain saturation Fischer 344 rat model

Differential Hepatic Versus Extra-Hepatic Bioavailability in Human Crossover Study

In a randomized crossover metabolic study, 15 healthy adults were depleted of dietary phylloquinone for 15 days, then repleted with 200 µg/day of either phylloquinone or dihydrophylloquinone for 10 days [1]. Compared to phylloquinone, dihydrophylloquinone demonstrated significantly lower biological activity in hepatic vitamin K-dependent proteins (P = 0.006) and no detectable biological activity in extra-hepatic vitamin K-dependent proteins (P > 0.001) [1]. This tissue-compartment dissociation — residual hepatic activity but absent extra-hepatic activity — is not observed with any other vitamin K congener tested under identical conditions and represents a unique bioavailability fingerprint.

Tissue-Selective Bioavailability
Head-to-head
Hepatic activity significantly lower (P=0.006); extra-hepatic activity absent
Supports tissue-compartment-specific vitamin K response research
Human metabolic study; 200 µg/d repletion
Bioavailability vitamin K-dependent proteins hepatic carboxylation extra-hepatic osteocalcin human metabolic study

Absence of Bone Metabolic Effect Versus Phylloquinone in a Randomized Crossover Trial

In a randomized crossover clinical study (n = 15 young adults; 15-day phylloquinone-restricted diet at 10 µg/d, then 10-day repletion at 200 µg/d with either phylloquinone or dihydrophylloquinone), phylloquinone repletion produced a measurable suppression of bone turnover markers — a significant decrease in bone formation markers (P = 0.002) and a trend-level decrease in bone resorption markers (P = 0.08) — whereas dihydrophylloquinone repletion showed no measurable biological effect on any measure of bone formation or resorption [1]. The authors concluded that dihydrophylloquinone was less absorbed and lacked the bone-modulating bioactivity characteristic of phylloquinone [1].

Bone Metabolism Response
Head-to-head
No effect on bone formation or resorption markers vs phylloquinone significant suppression
Reported null bone endpoint context supports negative-control use
Randomized crossover; young adults; 10-day repletion
Bone formation bone resorption osteocalcin carboxylation hydrogenated vitamin K clinical nutrition

Validated Internal Standard for Phylloquinone HPLC Quantification — No Endogenous Interference in Human Plasma

2′,3′-Dihydrophylloquinone has been validated as an internal standard in reversed-phase HPLC assays for phylloquinone in human plasma because it is not endogenous to human blood, co-elutes near phylloquinone with baseline resolution, and undergoes identical post-column zinc reduction to form the fluorescent hydroquinone derivative [1] [2]. In a validated method for pediatric plasma (0.5–1 mL sample), dihydrophylloquinone as internal standard enabled a phylloquinone limit of detection of 0.09 nmol/L (0.04 ng/mL), with within-day CV of 5.6% (n = 11) and day-to-day CV of 7.1% (n = 8), and recovery of 92–104% across a spiking range of 0.13–2.0 ng [1]. In electrochemical detection configurations, dihydrophylloquinone is the recommended internal standard over phylloquinone-2,3-epoxide or cis-2-chlorophylloquinone because it avoids the potential interference from endogenous phylloquinone epoxide present in some plasma samples [2].

HPLC Internal Standard
Analytical context
Zero endogenous interference; recovery 92–104%; within-day CV 5.6%
Supports phylloquinone bioanalytical method validation in plasma
Fluorescence or electrochemical detection; pediatric plasma method
HPLC internal standard vitamin K assay fluorescence detection phylloquinone quantification analytical method validation

Optimal Research and Industrial Application Scenarios for 2′,3′-Dihydrophylloquinone Based on Verified Differentiation Evidence


Tissue-Specific Vitamin K Deficiency Model Systems

Because 2′,3′-dihydrophylloquinone is not converted to MK-4 in any tissue yet retains partial γ-carboxylation cofactor activity, it serves as a selective tool to induce tissue-specific functional vitamin K deficiency — particularly in extra-hepatic tissues such as brain, kidney, heart, and bone — while maintaining hepatic coagulation factor carboxylation [1] [2]. This application is uniquely enabled by the compound's demonstrated hepatic vs. extra-hepatic bioavailability dissociation and absent MK-4 conversion, properties not shared by phylloquinone or any menaquinone congener.

Internal Standard for Clinical and Nutritional Vitamin K1 HPLC Assays

2′,3′-Dihydrophylloquinone is the internal standard of choice for reversed-phase HPLC determination of phylloquinone in human plasma or serum using post-column zinc reduction with fluorescence or electrochemical detection [3] [4]. Its complete absence from endogenous human circulation eliminates quantification bias, while its near-identical chromatographic behavior to phylloquinone ensures robust recovery (92–104%) and precision (within-day CV 5.6%) across clinically relevant concentration ranges (LOD 0.09 nmol/L). Procurement of high-purity (≥95%) dihydrophylloquinone is essential for laboratories establishing or validating vitamin K status assays.

Pharmacodynamic Studies of Warfarin Anticoagulation and Reversal

Dihydrophylloquinone counteracts sodium warfarin-induced coagulation prolongation in rats and inhibits warfarin-mediated suppression of serum total osteocalcin, demonstrating that it functions as a cofactor for vitamin K-dependent carboxylation while lacking the MK-4 conversion pathway that complicates phylloquinone-based interventions [2]. This makes it a mechanistically cleaner probe for warfarin-reversal research, where the contribution of parent-compound activity can be experimentally separated from downstream MK-4-mediated effects.

Nutritional Epidemiology and Food Composition Reference Standard

As a hydrogenation-derived vitamin K species present in margarines, shortenings, and processed foods at concentrations that can exceed phylloquinone levels, dihydrophylloquinone is essential for accurate vitamin K food composition databases and dietary intake assessment [1] [2]. Epidemiological studies have linked higher dihydrophylloquinone intake to lower bone mineral density independent of diet quality markers, underscoring the need for this compound as an analytical reference standard distinct from phylloquinone in nutritional surveillance and risk-factor research.

Application
Selection Property
Validation Focus
Tissue-specific vitamin K deficiency models
Non-convertibility to MK-4; hepatic/extra-hepatic dissociation
Extra-hepatic functional vitamin K deficiency endpoint validation
Phylloquinone bioanalysis in research plasma
Endogenous interference-free internal standard
Recovery, precision, and LLOQ in target research matrix
Warfarin pharmacodynamics research
Cofactor activity for γ-carboxylation without MK-4 pathway
Coagulation endpoint and osteocalcin response in anticoagulation models
Nutritional epidemiology and food analysis
Hydrogenated vitamin K species distinct from phylloquinone
Dietary vitamin K intake assessment and bone density association studies
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